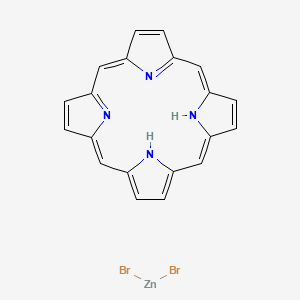![molecular formula C18H25NO B12620602 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine CAS No. 919789-94-9](/img/structure/B12620602.png)
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine is a chemical compound known for its unique structure, which includes a morpholine ring attached to a phenyl group with a cyclohexylideneethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine involves the palladium-catalyzed direct coupling of aryl ethers with morpholines. This method does not require acidic additives and uses hydrogen as a hydrogen resource. The reaction typically involves the cleavage of C(Ar)–O bonds to generate cyclohexanones, followed by reductive amination to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the palladium-catalyzed synthesis method mentioned above can be scaled up for industrial applications, given its efficiency and the availability of the required reagents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve the use of catalysts such as palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine can be compared with other morpholine derivatives, such as:
4-Cyclohexylmorpholine: Similar in structure but lacks the phenyl group.
4-(2-(2,4-Dinitrophenyl)vinyl)morpholine: Contains a vinyl group and nitrophenyl substituents, making it distinct in its chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
919789-94-9 |
|---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-[4-(1-cyclohexylideneethyl)phenyl]morpholine |
InChI |
InChI=1S/C18H25NO/c1-15(16-5-3-2-4-6-16)17-7-9-18(10-8-17)19-11-13-20-14-12-19/h7-10H,2-6,11-14H2,1H3 |
InChI Key |
SBWUZEUFZZMTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCCC1)C2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


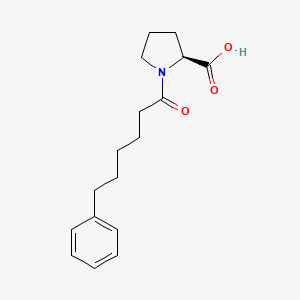
![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)
![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
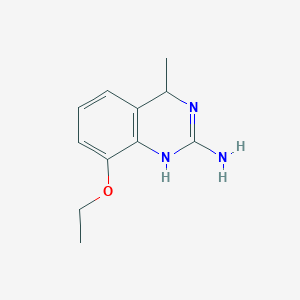
![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)
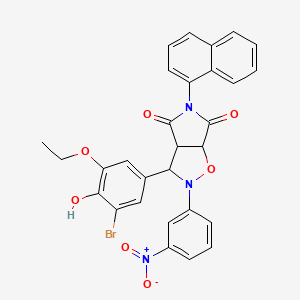

![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
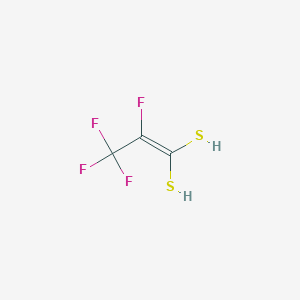
![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)
